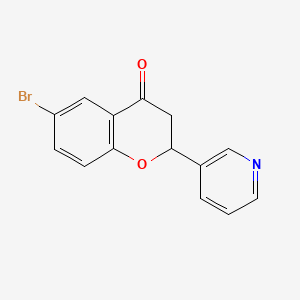

6-Bromo-2-(pyridin-3-YL)chroman-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H10BrNO2 |

|---|---|

Molekulargewicht |

304.14 g/mol |

IUPAC-Name |

6-bromo-2-pyridin-3-yl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C14H10BrNO2/c15-10-3-4-13-11(6-10)12(17)7-14(18-13)9-2-1-5-16-8-9/h1-6,8,14H,7H2 |

InChI-Schlüssel |

HPIKEKWGPKDJPK-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(OC2=C(C1=O)C=C(C=C2)Br)C3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Structure Activity Relationship Sar Studies of 6 Bromo 2 Pyridin 3 Yl Chroman 4 One and Analogues

Foundational Principles of SAR Applied to Chroman-4-one Derivatives

The foundational principle of SAR for chroman-4-one derivatives lies in systematically modifying the substituents at key positions of the heterocyclic ring system and correlating these structural changes with resulting biological activities. nih.govresearchgate.net The chroman-4-one structure consists of a benzene (B151609) ring fused to a dihydropyran ring, offering several positions for modification, primarily at C-2, C-3, C-5, C-6, C-7, and C-8. nih.govmdpi.com

Research has demonstrated that even minor alterations to the substitution pattern can markedly affect the biological potency and selectivity of these compounds. acs.org Key areas of investigation in SAR studies for this class of compounds include the nature of the substituent at the C-2 position, the pattern of substitution on the aromatic benzene ring (positions C-5 through C-8), and the integrity of the carbonyl group at the C-4 position. acs.orgnih.govgu.se For instance, studies on various chroman-4-one analogues have revealed that substitutions at the C-2 and C-3 positions with groups like methoxyphenyl or other aromatic moieties can yield potent antioxidant compounds. nih.gov Similarly, substitutions at the C-6 and C-8 positions with electron-withdrawing groups have been found to be crucial for other activities. acs.orgnih.gov These studies facilitate a more rational approach to drug design, moving beyond trial-and-error to a more predictive science based on the impact of specific structural changes. nih.govresearchgate.net

Correlating Structural Modifications with Modulated Biological Activity

The biological activity of chroman-4-one derivatives can be finely tuned by strategic structural modifications. The interplay between the electronic and steric properties of substituents and the core scaffold dictates the interaction with biological targets.

Halogenation of the aromatic ring of the chroman-4-one scaffold is a critical strategy for modulating biological activity. Studies have consistently shown that the introduction of halogens, such as bromine and chlorine, at the C-6 and C-8 positions significantly enhances potency for certain targets. acs.orgnih.gov These substituents are electron-withdrawing, a property that appears favorable for activity. acs.orgacs.org

For example, in the context of Sirtuin 2 (SIRT2) inhibition, unsubstituted 2-pentylchroman-4-one was found to be inactive, highlighting the necessity of substituents on the aromatic ring for activity. nih.gov The introduction of a 6-chloro and 8-bromo group led to a potent inhibitor. nih.gov Further studies revealed that replacing the 6-chloro substituent with a larger but less electronegative 6-bromo group (to create a 6,8-dibromo derivative) resulted in an even more potent SIRT2 inhibitor, with an IC₅₀ value of 1.5 μM. acs.orgnih.govnih.gov This suggests that both the size and electronic properties of the halogen at these positions are crucial. In general, larger, electron-withdrawing groups at the C-6 and C-8 positions are considered a key feature for high potency in this class of inhibitors. acs.orgacs.orgnih.gov The enhanced activity associated with halogenation may be due to improved binding affinity with the target protein or altered pharmacokinetic properties of the molecule. mdpi.com

Table 1: Effect of Halogenation on SIRT2 Inhibitory Activity of 2-Pentylchroman-4-one Analogues

The substituent at the C-2 position of the chroman-4-one ring plays a pivotal role in determining biological activity and target specificity. The size, shape, and chemical nature of this group can drastically alter the compound's properties. For SIRT2 inhibition, it was found that an alkyl chain of three to five carbons at the C-2 position was optimal, while more bulky groups led to a considerable decrease in activity, suggesting a space limitation in the target's binding pocket. acs.orgnih.gov

However, for other biological targets, heterocyclic substituents are highly favorable. The introduction of a pyridinyl ring, as in 6-Bromo-2-(pyridin-3-YL)chroman-4-one, brings in a nitrogen atom capable of forming hydrogen bonds, which can be crucial for target recognition and binding. Research has shown that chroman-4-one derivatives bearing 2-pyridylethyl substituents at the C-2 position exhibited significant antiproliferative effects in breast and lung cancer cells, indicating the value of incorporating such heterocyclic moieties. gu.se The position of the nitrogen within the pyridine (B92270) ring (e.g., pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl) can also influence the molecule's geometry and hydrogen bonding capacity, leading to differences in biological activity.

The carbonyl group (C=O) at the C-4 position is an indispensable feature for the biological activity of many chroman-4-one derivatives. acs.org SAR studies consistently demonstrate that any modification to this group leads to a significant or complete loss of activity. acs.orgnih.gov For instance, the reduction of the C-4 ketone to a hydroxyl group resulted in a dramatic decrease in SIRT2 inhibitory activity, as did the complete removal of the carbonyl oxygen. acs.org

For 2-substituted chroman-4-ones, the C-2 carbon is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers. Stereochemistry is a critical determinant of biological activity because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit stereoselectivity towards their binding partners. nih.govresearchgate.net

The absolute configuration (R or S) at the C-2 center can have a profound impact on potency. In the case of 8-bromo-6-chloro-2-pentylchroman-4-one, the individual enantiomers were tested and showed different inhibitory activities against SIRT2. The (–)-enantiomer was found to be a more potent inhibitor (IC₅₀ of 1.5 µM) compared to the (+)-enantiomer (IC₅₀ of 4.5 µM). nih.gov This threefold difference in potency underscores the importance of the three-dimensional arrangement of the substituent at the C-2 position for optimal interaction with the biological target. stanford.edu Therefore, controlling the stereochemistry is a crucial aspect in the design and synthesis of potent chroman-4-one-based agents. nih.gov

Systematic SAR Studies of this compound Analogues

A systematic SAR study of analogues based on the this compound scaffold would involve methodical modifications at key positions to probe the structural requirements for a specific biological activity. Based on the principles discussed, a hypothetical SAR exploration is presented below, focusing on antiproliferative activity.

Table 2: Hypothetical SAR of this compound Analogues for Antiproliferative Activity

This systematic analysis suggests that:

Modification at C-6: Replacing the bromine at C-6 with hydrogen (Analogue 1) would likely decrease activity, confirming the importance of an electron-withdrawing group at this position. nih.gov Chlorine (Analogue 2) may maintain or slightly alter activity, while an electron-donating group like methoxy (B1213986) (Analogue 3) would probably be detrimental. acs.org

Modification at C-2: Changing the 3-pyridinyl group to a simple phenyl ring (Analogue 4) could reduce activity by removing the hydrogen bond-accepting nitrogen atom. gu.se Exploring other pyridinyl isomers (Analogues 5 and 6) would be crucial to determine the optimal geometry for interaction with the target.

Modification at C-4: As established, reducing the carbonyl group (Analogue 7) would be expected to abolish the compound's activity. acs.org

These systematic studies are vital for constructing a comprehensive SAR profile, which is instrumental in the rational design and optimization of new, more effective therapeutic agents based on the chroman-4-one scaffold.

Mechanistic Investigations of Biological Activities for 6 Bromo 2 Pyridin 3 Yl Chroman 4 One and Analogues

Overview of Biological Targets Modulated by Chroman-4-one Derivatives

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, signifying its ability to provide ligands for a diverse range of biological targets. nih.govresearchgate.net Derivatives based on this heterocyclic system have demonstrated a wide spectrum of biological activities, which are largely determined by the substitution pattern on the core structure. nih.gov Research into this class of compounds has identified several key protein targets.

Notably, chroman-4-one derivatives have been extensively investigated as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in aging-related diseases. nih.govresearchgate.netsemanticscholar.org Beyond sirtuins, this scaffold has shown inhibitory activity against other enzyme families. These include monoamine oxidases (MAOs), particularly MAO-B, which are crucial enzymes in the metabolism of neurotransmitters and are targets for neurodegenerative disease therapies. Furthermore, certain chromone (B188151) derivatives, which share the core bicyclic ring system, have been developed as potent inhibitors of Cyclooxygenase-2 (COX-2), an enzyme central to inflammatory processes. nih.govnih.gov The structural similarity between the specific compound of interest, 6-Bromo-2-(pyridin-3-YL)chroman-4-one, and other biologically active molecules suggests potential interactions with additional targets. For instance, quinazoline-based molecules bearing an identical "6-bromo-2-(pyridin-3-yl)" substitution pattern have been designed as inhibitors of various protein tyrosine kinases, indicating the potential importance of this specific substitution for modulating kinase activity.

Enzyme Inhibition by this compound Analogues

A significant focus of research on chroman-4-one analogues has been their potent and selective inhibition of Sirtuin 2 (SIRT2). acs.orgnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are critical for high potency. nih.govebi.ac.uk Specifically, the presence of larger, electron-withdrawing substituents, such as bromo and chloro groups, at the 6- and 8-positions is favorable for inhibitory activity. nih.govresearchgate.net The substituent at the 2-position also plays a crucial role, with studies exploring various alkyl and aryl groups to optimize binding. acs.org The most potent inhibitors identified from these studies exhibit IC50 values in the low micromolar range and demonstrate high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govebi.ac.uk

| Compound Analogue | Substitutions | SIRT2 IC50 (µM) | Selectivity |

|---|---|---|---|

| 8-bromo-6-chloro-2-pentylchroman-4-one | 6-Cl, 8-Br, 2-pentyl | 4.5 | Selective over SIRT1/SIRT3 |

| (-)-8-bromo-6-chloro-2-pentylchroman-4-one | 6-Cl, 8-Br, 2-pentyl (S-enantiomer) | 1.5 | Selective over SIRT1/SIRT3 |

| 6,8-dibromo-2-pentylchroman-4-one | 6-Br, 8-Br, 2-pentyl | 1.5 | Selective over SIRT1/SIRT3 |

| 6-bromo-8-chloro-2-pentylchroman-4-one | 6-Br, 8-Cl, 2-pentyl | 3.7 | Selective over SIRT1/SIRT3 |

| 6,8-dichloro-2-pentylchroman-4-one | 6-Cl, 8-Cl, 2-pentyl | 12.2 | Selective over SIRT1/SIRT3 |

Beyond its role in cell cycle regulation, SIRT2 is implicated in aging and age-related diseases. It is involved in pathways controlling genomic stability, cellular stress responses, and metabolism. Its dysregulation has been linked to neurodegenerative disorders such as Parkinson's, Alzheimer's, and Huntington's disease. nih.gov In these contexts, SIRT2 inhibition has often been shown to be neuroprotective. The enzyme is also connected to metabolic conditions like diabetes and inflammatory responses.

The molecular basis for the inhibition of SIRT2 by chroman-4-one derivatives has been investigated through computational modeling and experimental techniques. acs.org Homology modeling suggests that the chroman-4-one scaffold fits into a well-defined, hydrophobic binding pocket within the SIRT2 enzyme. helsinki.fi The carbonyl group at the 4-position of the inhibitor is proposed to form a critical hydrogen bond interaction with a conserved water molecule within the active site. helsinki.fi

These computational predictions have been supported by photoaffinity labeling (PAL) experiments. nih.gov Using a photoactive chroman-4-one analogue, researchers have identified the specific tryptic peptide of SIRT2 that becomes covalently attached to the inhibitor upon UV activation. nih.govfigshare.com This peptide was found to be part of the enzyme's active site, confirming that these inhibitors bind directly to the catalytic domain and physically occupy the substrate-binding pocket, thereby preventing the enzyme from carrying out its deacetylation function. nih.govfigshare.com

While SIRT2 is a primary target, the chroman-4-one scaffold and its analogues have been evaluated against other enzyme classes.

Monoamine Oxidase (MAO): Chromone derivatives have been identified as potent and reversible inhibitors of monoamine oxidase B (MAO-B). Specific substitution patterns on the chromone ring can lead to highly potent inhibitors with IC50 values in the nanomolar range. This activity makes them relevant for the study of neurodegenerative disorders like Parkinson's disease, where MAO-B inhibitors are used clinically.

5-Lipoxygenase: Direct inhibitory activity of chroman-4-one derivatives against 5-lipoxygenase (5-LO) is not extensively documented in the available research. While other heterocyclic compounds and natural products are known 5-LO inhibitors, nih.govbohrium.compibb.ac.cnnih.gov specific data for the chroman-4-one scaffold is limited.

Cyclooxygenase-2 (COX-2): A series of 2-phenyl-4H-chromen-4-one derivatives (a subclass of chromones) have been designed and synthesized as selective COX-2 inhibitors. nih.govnih.gov Molecular docking studies of these compounds show that the chromone core acts as a suitable template for binding within the COX-2 active site. nih.gov The carbonyl group of the chromone ring can interact with key amino acid residues like Ser(530), while other parts of the molecule occupy the enzyme's secondary pocket, conferring selectivity over the COX-1 isoform. nih.gov One potent analogue, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, exhibited an IC50 of 0.07 μM for COX-2, comparable to the selective COX-2 inhibitor celecoxib. nih.govnih.gov

Tyrosine Kinases: There is no direct evidence of this compound acting as a tyrosine kinase inhibitor. However, the "6-bromo-2-(pyridin-3-yl)" substituent moiety is of significant interest. This exact structural motif has been incorporated into a different heterocyclic scaffold, quinazoline (B50416), to create potent multi-tyrosine kinase inhibitors that target receptors like EGFR, HER2, and VEGFR-2. This suggests that the 6-bromo and 2-(pyridin-3-yl) groups are key pharmacophoric features for engaging the ATP-binding site of certain protein kinases.

Sirtuin 2 (SIRT2) Inhibition and its Molecular Basis

Cellular Pathway Modulation by this compound Derivatives

The inhibition of specific enzymes by this compound and its analogues translates into the modulation of critical cellular signaling pathways.

Modulation of other targets leads to effects on different pathways. Inhibition of COX-2 would directly impact the arachidonic acid pathway, reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov If the "6-bromo-2-(pyridin-3-yl)" moiety enables interaction with tyrosine kinases, these compounds could disrupt major cancer-related signaling cascades. Inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 would block downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, which are fundamental for cancer cell proliferation, survival, and angiogenesis.

Induction of Apoptosis and Autophagy in Cancer Cells

Chroman-4-one derivatives have demonstrated significant antiproliferative properties in various cancer cell lines, often mediated through the induction of programmed cell death pathways such as apoptosis and autophagy. nih.gov A key molecular target for this class of compounds is Sirtuin 2 (SIRT2), a NAD+-dependent protein deacetylase. acs.org Inhibition of SIRT2 has been shown to induce apoptosis in cancer cells, suggesting a promising therapeutic strategy. acs.orgnih.gov

Analogues of this compound, particularly those with 2-pyridylethyl substituents, have been found to significantly reduce the proliferation of breast and lung cancer cells. gu.se The proposed mechanism involves the inhibition of SIRT2, which leads to the hyperacetylation of its substrates, including α-tubulin. nih.gov This disruption of microtubule dynamics can arrest the cell cycle and ultimately trigger apoptosis. nih.gov Studies on SIRT2 inhibitors have confirmed their ability to induce apoptosis in various cancer models, including B-cell lymphoma and glioma cells. acs.orgnih.gov

Autophagy is another critical cellular process that can be modulated by chroman-4-one analogues. Autophagy can act as a pro-survival mechanism for cancer cells under stress, but its overactivation can also lead to a form of programmed cell death. The interplay between apoptosis and autophagy is complex; in some contexts, inhibiting autophagy can enhance apoptosis induced by chemotherapeutic agents. The activity of chroman-4-one derivatives as SIRT2 inhibitors may also influence autophagic pathways, as sirtuins are linked to cellular stress responses and metabolic regulation, which are key triggers for autophagy.

Generation of Intracellular Reactive Oxygen Species (ROS)

The cellular redox balance is critical for cell survival, and its disruption is a common mechanism of action for many anticancer agents. Cancer cells often exhibit higher basal levels of reactive oxygen species (ROS) compared to normal cells due to increased metabolic activity and mitochondrial dysfunction. nih.govnih.gov This makes them more vulnerable to further oxidative stress. While some chromone derivatives exhibit antioxidant properties, others can promote the generation of intracellular ROS, pushing cancer cells past a toxic threshold and inducing cell death. nih.govmdpi.com

The generation of ROS can initiate a cascade of events leading to cellular damage and apoptosis. mdpi.com High levels of ROS can cause irreversible damage to essential biomolecules, including lipids, proteins, and DNA. nih.gov This oxidative damage can trigger mitochondrial-mediated apoptosis by disrupting the mitochondrial membrane potential. While direct evidence for this compound is limited, the general ability of related heterocyclic compounds to modulate intracellular ROS levels suggests this as a plausible mechanism for its anticancer effects. nih.govunibo.it The elevated ROS can overwhelm the cancer cell's antioxidant defenses, leading to cytotoxicity. nih.gov

Impact on DNA Integrity and Damage Pathways

Damage to DNA is a potent trigger for apoptosis. Agents that interfere with DNA integrity or repair mechanisms are mainstays of cancer therapy. The generation of high levels of ROS, as discussed in the previous section, is a primary cause of oxidative DNA damage. mdpi.com ROS, particularly the hydroxyl radical, can react with DNA bases, leading to modifications and strand breaks. mdpi.com If this damage is too extensive to be repaired by the cell's DNA damage response (DDR) pathways, it can activate cell cycle checkpoints and ultimately lead to apoptosis.

Furthermore, some chroman-4-one analogues have been found to inhibit enzymes involved in DNA topology and repair, such as DNA topoisomerase IV. nih.gov Inhibition of topoisomerases leads to the accumulation of DNA strand breaks during replication and transcription, triggering cell death. The antiproliferative activity of SIRT2 inhibitors is also linked to DNA integrity. SIRT2 is involved in cell cycle regulation, and its inhibition can lead to mitotic arrest, which can sensitize cells to DNA damage and apoptosis. nih.gov Therefore, it is plausible that this compound and its analogues exert their cytotoxic effects, at least in part, by causing DNA damage, either directly, via ROS generation, or by inhibiting key enzymes responsible for maintaining genomic stability.

Proposed Mechanisms for Antimicrobial and Antifungal Activities

The chroman-4-one scaffold is a promising framework for the development of new antimicrobial and antifungal agents. nih.gov Structure-activity relationship (SAR) studies have revealed key features that enhance potency. For instance, the presence of a halogen, such as the bromine atom at the 6-position in the target compound, has been shown to improve antifungal activity. mdpi.com Similarly, hydrophobic substituents at the 2-position are often crucial for antibacterial efficacy. nih.gov

Several mechanisms have been proposed for the antimicrobial action of these derivatives. One key mechanism involves the disruption of the bacterial cell membrane's electrochemical potential. nih.gov This dissipation of the membrane potential interferes with essential cellular processes, such as ATP synthesis and transport, leading to bacterial cell death. Another proposed mechanism is the inhibition of critical bacterial enzymes. For example, selected chroman-4-one derivatives have been shown to inhibit DNA topoisomerase IV, an enzyme essential for DNA replication in bacteria. nih.gov

In the context of antifungal activity, a primary target is N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate to proteins (N-myristoylation). nih.gov This process is vital for the function and localization of many proteins involved in fungal viability and pathogenesis. Molecular docking studies have shown that thiochroman-4-one (B147511) derivatives, close structural relatives of chroman-4-ones, can bind with high affinity to the active site of NMT from Candida albicans, inhibiting its function and thus exerting a potent antifungal effect. nih.gov The fungicidal action of some derivatives is also attributed to their ability to damage the fungal plasma membrane. semanticscholar.org

| Mechanism | Target Organism | Key Structural Features | Reference |

|---|---|---|---|

| Dissipation of Bacterial Membrane Potential | Bacteria (Gram-positive) | 2-hydrophobic substituent, 5- and 7-hydroxy groups | nih.gov |

| Inhibition of DNA Topoisomerase IV | Bacteria | Chroman-4-one scaffold | nih.gov |

| Inhibition of N-Myristoyltransferase (NMT) | Fungi (e.g., Candida albicans) | Thiochroman-4-one scaffold | nih.gov |

| Plasma Membrane Damage | Fungi (e.g., Candida spp.) | Benzylidene-chroman-4-one structure | semanticscholar.org |

Anti-inflammatory Mechanisms Associated with Chroman-4-one Derivatives

Chronic inflammation is a key pathological feature of many diseases. Chroman-4-one derivatives and their precursors, chalcones, have been investigated for their anti-inflammatory properties. nih.gov A central pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines. researchgate.netnih.gov Several studies have shown that chromone and chalcone (B49325) derivatives can effectively inhibit the activation of the NF-κB pathway. nih.govresearchgate.net This inhibition can occur through various mechanisms, including the prevention of the degradation of the IκBα inhibitor protein and the subsequent nuclear translocation of the p50/p65 NF-κB subunits. nih.gov

Another important inflammatory signaling cascade is the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway. nih.gov Upon stimulation by agents like lipopolysaccharide (LPS), this pathway becomes activated, leading to the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov Novel 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK pathway, thereby reducing the expression of these pro-inflammatory cytokines. nih.gov Given these findings, it is highly probable that this compound and related compounds exert anti-inflammatory effects by modulating these key signaling pathways.

Design Principles for Chroman-4-one Based Peptidomimetics

Peptides are crucial signaling molecules but often make poor drugs due to their instability and low oral bioavailability. Peptidomimetics are small molecules designed to mimic the structure and function of a peptide's bioactive conformation. gu.se The rigid, bicyclic structure of the chroman-4-one scaffold makes it an excellent template for developing peptidomimetics, particularly for mimicking β-turns. gu.senih.gov A β-turn is a common secondary structure in peptides that is critical for molecular recognition and protein-protein interactions. rsc.org

Advanced Characterization and Computational Studies of 6 Bromo 2 Pyridin 3 Yl Chroman 4 One

Spectroscopic Characterization for Structural Confirmation

A combination of sophisticated spectroscopic techniques provides a comprehensive confirmation of the molecular structure of 6-Bromo-2-(pyridin-3-YL)chroman-4-one, ensuring the correct connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is divided into distinct regions. The pyridinyl protons typically appear in the downfield aromatic region (δ 7.0–9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom. nih.govaip.orgnsf.gov The protons on the brominated benzene (B151609) ring of the chromanone core are also observed in the aromatic region, with chemical shifts influenced by the bromine and oxygen substituents. nih.gov Protons on the heterocyclic chroman ring appear more upfield. Specifically, the proton at the C2 position (H2) would likely be a doublet of doublets, coupling to the two diastereotopic protons at the C3 position (H3a and H3b). These C3 protons would each appear as a doublet of doublets, showing both geminal coupling to each other and vicinal coupling to the H2 proton. nih.govmdpi.comacs.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C4) of the ketone is the most deshielded, typically appearing far downfield (δ > 190 ppm). nih.gov Carbons of the pyridinyl and benzene rings resonate in the aromatic region (δ 110–165 ppm). nih.govacs.orgresearchgate.net The carbon bearing the bromine (C6) and the oxygen-bound aromatic carbon (C8a) can be identified based on substituent effects. The aliphatic carbons of the chroman ring (C2 and C3) appear in the upfield region, with the oxygen-bearing C2 carbon being more deshielded (typically δ 75-85 ppm) than the C3 methylene (B1212753) carbon (typically δ 40-50 ppm). nih.govacs.org

2D NMR Techniques: To confirm these assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between coupled protons, confirming the H2-H3 and intra-ring aromatic couplings. An HSQC spectrum correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Moiety

| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| C4 (Carbonyl) | - | ~192.0 |

| C2 | dd, ~5.5-5.7 | ~78.5 |

| C3 | m, ~3.1-2.9 | ~42.8 |

| C5 | d, ~7.8-7.9 | ~128.5 |

| C6 | - | ~118.5 (C-Br) |

| C7 | dd, ~7.6-7.7 | ~137.0 |

| C8 | d, ~7.0-7.1 | ~120.0 |

| C4a | - | ~122.5 |

| C8a | - | ~160.5 |

| Pyridin-2' | d, ~8.8-8.9 | ~150.0 |

| Pyridin-3' | - | ~135.0 |

| Pyridin-4' | dt, ~8.0-8.1 | ~124.0 |

| Pyridin-5' | ddd, ~7.4-7.5 | ~138.0 |

| Pyridin-6' | dd, ~8.6-8.7 | ~148.5 |

Note: Data are representative values based on analogous structures and general NMR principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically found in the range of 1680-1700 cm⁻¹. researchgate.net Other key vibrations include C=C stretching bands for the aromatic rings (~1600-1450 cm⁻¹), C-O-C stretching for the ether linkage in the chroman ring (~1250-1050 cm⁻¹), and the C-Br stretching vibration at lower frequencies (~600-500 cm⁻¹). nih.gov

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| C=O (Ketone) | Stretch | 1700-1680 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-O (Ether) | Stretch | 1250-1050 |

| C-Br | Stretch | 600-500 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₄H₁₀BrNO₂), HRMS would confirm the molecular weight with high precision (typically to within 5 ppm). rsc.orgacs.org A crucial feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M+2) would be observed, providing definitive evidence for the presence of a single bromine atom in the molecule. researchgate.netacs.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

While other spectroscopic methods confirm the connectivity, single-crystal X-ray crystallography provides an unambiguous, three-dimensional map of the atoms in the solid state. nih.govyoutube.com This technique is invaluable for determining the absolute stereochemistry at the C2 chiral center and the precise conformation of the dihydropyranone ring, which typically adopts a half-chair or sofa conformation in related flavanone (B1672756) and chromanone structures. researchgate.net Furthermore, crystallographic data reveals detailed information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or π-π stacking) that govern the crystal packing. researchgate.netscispace.com

Quantum Mechanical Calculations and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by providing insight into the molecule's geometry and electronic properties. researchgate.netrsc.orgiucr.org

Geometry Optimization and Electronic Structure Analysis

DFT calculations are used to find the lowest energy conformation (optimized geometry) of the molecule. arxiv.orgnih.gov A common method, such as B3LYP with a 6-311G basis set, can predict bond lengths and angles that are often in good agreement with experimental data from X-ray crystallography. iucr.orgiucr.orgd-nb.info

Once the geometry is optimized, the electronic structure can be analyzed. Key properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and electronic excitation properties. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this molecule, the carbonyl oxygen and the pyridine (B92270) nitrogen would be expected to be regions of negative potential, while the protons and the carbonyl carbon would be regions of positive potential. iucr.org

Table 3: Calculated Electronic Properties (Representative)

| Parameter | Description | Typical Calculated Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical reactivity | ~ 4.5 eV |

| Dipole Moment | Measure of the overall polarity of the molecule | ~ 2.5 - 3.5 D |

Note: Values are illustrative and depend heavily on the specific DFT functional and basis set used in the calculation.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry provides powerful tools for the prediction of spectroscopic data and the elucidation of the most stable three-dimensional structures of a molecule. For this compound, methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, are employed to perform geometry optimization and frequency calculations. researchgate.net These calculations yield the lowest energy conformation and predict vibrational spectra (Infrared and Raman), which can be compared with experimental data for validation. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table presents theoretically calculated vibrational frequencies based on DFT methods for analogous chromone (B188151) structures. researchgate.net

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1650-1670 |

| C-O-C (Ether) | Asymmetric Stretching | 1230-1260 |

| Aromatic C=C | Stretching | 1580-1610 |

| C-Br | Stretching | 550-650 |

| Pyridinyl C=N | Stretching | 1570-1590 |

Molecular Orbital Analysis (HOMO/LUMO Energy and Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wikipedia.org

The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing molecular stability and reactivity. nih.govwikipedia.org A small energy gap suggests high reactivity and lower stability, whereas a large gap indicates high stability and lower reactivity. nih.gov For this compound, the HOMO is expected to be distributed primarily over the electron-rich bromo-substituted benzene ring of the chroman core. In contrast, the LUMO is likely localized over the conjugated system extending from the carbonyl group to the electron-deficient pyridinyl ring. researchgate.netnih.gov This distribution facilitates intramolecular charge transfer, a key feature of many biologically active molecules. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies Illustrative energy values based on computational studies of related heterocyclic compounds. nih.govresearchgate.net

| Parameter | Energy Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.65 |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable computational techniques in modern drug discovery. They are used to predict how a ligand, such as this compound, interacts with a macromolecular target, typically a protein receptor or enzyme. These methods provide detailed insights into binding modes, affinities, and the stability of the resulting complex. nih.gov

Elucidation of Ligand-Receptor Binding Modes and Interactions

Molecular docking simulations place the ligand into the active site of a target protein to predict its most likely binding orientation. The interactions for chroman-4-one derivatives often involve a combination of forces. researchgate.net The carbonyl oxygen at the 4-position is a potent hydrogen bond acceptor. The aromatic rings of the chroman and pyridinyl moieties can participate in π-π stacking and hydrophobic interactions with nonpolar amino acid residues. nih.gov The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. The bromine atom at the C6 position may form halogen bonds, which are increasingly recognized as important directional interactions in ligand-receptor binding. Docking studies on related quinazoline (B50416) compounds have shown interactions with key amino acid residues in the active sites of protein kinases like EGFR and VEGFR-2. nih.govcu.edu.eg

Table 3: Potential Ligand-Receptor Interactions for this compound This table lists plausible interactions based on docking studies of analogous inhibitors with protein kinase domains. nih.govcu.edu.eg

| Interacting Ligand Moiety | Type of Interaction | Potential Amino Acid Residues |

| Carbonyl Oxygen (C4=O) | Hydrogen Bond | Lys, Ser, Thr |

| Pyridinyl Nitrogen | Hydrogen Bond | Cys, Asp |

| Chroman/Pyridinyl Rings | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Bromo Substituent | Halogen Bond / Hydrophobic | Gly, Ala, Met |

Prediction of Binding Affinities and Energetics

Docking programs utilize scoring functions to estimate the binding free energy, which is expressed as a binding affinity score (typically in kcal/mol). researchgate.net A more negative score generally indicates a stronger and more favorable binding interaction. These scores are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. Studies on various chromone derivatives have reported binding energies ranging from -8.5 to -11.8 kcal/mol against different biological targets, indicating strong binding potential. nih.govresearchgate.net

Table 4: Predicted Binding Affinities for this compound with Various Targets Hypothetical binding scores based on reported values for similar heterocyclic kinase inhibitors. nih.govresearchgate.netnih.gov

| Protein Target | Predicted Binding Affinity (kcal/mol) |

| Epidermal Growth Factor Receptor (EGFR) | -9.2 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -8.8 |

| Monoamine Oxidase B (MAO-B) | -10.1 |

| p38 Mitogen-Activated Protein Kinase | -9.5 |

Dynamics of this compound in Biological Microenvironments

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment. nih.gov MD simulations can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein. A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the atomic positions. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov These simulations can confirm the stability of crucial interactions, such as hydrogen bonds, and provide a more accurate estimation of binding free energies through methods like MM-PBSA.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chroman-4-one Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For chroman-4-one analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.govresearchgate.netnih.gov

In a 3D-QSAR study, a set of structurally related chroman-4-one derivatives with known biological activities are aligned based on a common scaffold. nih.gov CoMFA calculates the steric and electrostatic fields around the molecules, while CoMSIA includes additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com The models are validated using statistical parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). nih.gov The resulting contour maps visually represent regions where modifications to the molecular structure are likely to increase or decrease biological activity, thereby guiding the design of new, more potent analogues. nih.gov

Table 5: Representative Statistical Results from a 3D-QSAR Study on Chromone Analogues Data derived from published QSAR studies on chromone derivatives as enzyme inhibitors. nih.govresearchgate.net

| Model | Q² (Cross-validated) | R² (Non-cross-validated) | R²pred (External Validation) | Field Contributions |

| CoMFA | 0.610 | 0.918 | 0.657 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.646 | 0.800 | 0.681 | Steric: 25%, Electrostatic: 30%, Hydrophobic: 45% |

Future Research Directions and Applications in Chemical Biology

Development of Novel and Sustainable Synthetic Routes for 6-Bromo-2-(pyridin-3-YL)chroman-4-one and its Analogues

The advancement of research into this compound and its derivatives is contingent upon the development of efficient, scalable, and environmentally friendly synthetic methods. Traditional synthesis of chromanones often involves harsh conditions and hazardous reagents. ijrpc.com Future research should prioritize green chemistry principles to mitigate environmental impact. researchgate.netresearchgate.net

Key areas for development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and decrease energy consumption compared to conventional heating methods. researchgate.netresearchgate.net

Catalytic Approaches: The use of non-toxic, recyclable catalysts, such as heteropolyacids, can enhance the sustainability of synthetic processes. researchgate.net

One-Pot Reactions: Designing multi-component reactions where several steps are performed in a single vessel without isolating intermediates can improve efficiency and reduce waste. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control for the large-scale production of the target compound and its analogues.

A comparative overview of potential synthetic strategies is presented below:

| Synthetic Strategy | Traditional Methods | Proposed Sustainable Alternatives | Key Advantages of Alternatives |

| Ring Closure Catalyst | Strong acids (e.g., Polyphosphoric acid), harsh bases. ijrpc.com | Recyclable solid acids (e.g., Heteropolyacids). researchgate.net | Reduced waste, catalyst reusability, milder conditions. |

| Heating Method | Conventional reflux. | Microwave irradiation, ultrasound. researchgate.netresearchgate.net | Faster reactions, lower energy use, improved yields. |

| Solvent Use | Toxic organic solvents. | Green solvents (e.g., ionic liquids, water). researchgate.net | Reduced environmental toxicity and pollution. |

| Process Type | Multi-step synthesis with intermediate isolation. | One-pot, multi-component reactions. organic-chemistry.org | Increased efficiency, atom economy, reduced waste. |

By focusing on these modern synthetic methodologies, researchers can create a diverse library of this compound analogues for extensive biological screening.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The chromanone scaffold is known to interact with a wide array of biological targets, leading to activities such as anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.govnih.gov However, the specific biological targets and mechanisms of action for this compound remain largely uninvestigated. The presence of the pyridinyl group suggests potential interactions with enzymes and receptors that recognize this moiety, such as certain kinases or G-protein coupled receptors. nih.gov

Future research should focus on:

High-Throughput Screening: Testing the compound against large panels of enzymes, receptors, and cell lines to identify potential biological activities.

Target Deconvolution: Employing techniques like affinity chromatography, chemical proteomics, and genetic approaches to identify the specific protein targets with which the compound interacts.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are necessary to elucidate how the compound modulates the target's function and the downstream cellular consequences. For instance, if the compound shows anti-inflammatory properties, studies could investigate its effect on signaling pathways like NF-κB. nih.gov

The structural features of this compound suggest several potential, yet unexplored, avenues for its biological activity.

| Structural Feature | Potential Biological Implication | Example of Potential Targets |

| Chromanone Core | Known scaffold for various enzyme inhibitors and receptor modulators. nih.gov | Kinases, histone deacetylases (HDACs), topoisomerases. researchgate.netnih.gov |

| 6-Bromo Substitution | Can enhance binding affinity through halogen bonding and alter metabolic stability. | Bromodomain-containing proteins. nih.gov |

| 2-(pyridin-3-YL) Group | Introduces a hydrogen bond acceptor and potential for metal chelation, mimicking natural ligands. | Cytochrome P450 enzymes, various kinases. nih.gov |

Design and Synthesis of Advanced this compound-based Chemical Probes

To facilitate the study of its biological roles, this compound can be developed into chemical probes. nih.gov These are specialized molecules that allow for the detection, isolation, and visualization of their biological targets.

The design of such probes would involve chemically modifying the parent compound to include:

Reporter Tags: Attaching fluorescent dyes or biotin (B1667282) to the molecule would enable visualization of its subcellular localization or allow for the purification of its binding partners.

Photoaffinity Labels: Incorporating a photoreactive group would allow for the formation of a covalent bond between the probe and its target upon UV irradiation, facilitating target identification.

Click Chemistry Handles: Introducing small, inert functional groups like alkynes or azides would allow for the easy attachment of various tags through highly efficient click chemistry reactions.

The development of these chemical tools will be instrumental in uncovering the specific cellular pathways and protein networks modulated by this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets to predict the biological activities of novel compounds. nih.govsciencedaily.comuminho.ptnih.govresearchgate.netmdpi.com These computational tools can be applied to accelerate the development of this compound and its analogues.

Future applications of AI and ML in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the structural features of chromanone derivatives with their biological activities to predict the potency of new analogues. rsc.org

De Novo Drug Design: Using generative models to design novel chromanone-based structures with desired pharmacological properties. nih.gov

Target Prediction: Employing machine learning algorithms to predict the most likely biological targets of this compound based on its chemical structure. sciencedaily.comekb.eg

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues to prioritize compounds with favorable drug-like characteristics for synthesis and testing. mdpi.com

The integration of these in silico methods can significantly reduce the time and cost associated with the traditional trial-and-error approach to drug discovery. nih.gov

Potential for Chemically Modified Prodrug Strategies and Targeted Delivery Systems

To improve the therapeutic potential of this compound, prodrug and targeted delivery strategies can be explored. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. nih.gov This approach can be used to overcome issues such as poor solubility, low permeability, or off-target toxicity. nih.gov

Future research could involve:

Ester or Carbamate (B1207046) Prodrugs: Modifying the chromanone structure with ester or carbamate groups that can be cleaved by enzymes in the body to release the active compound.

Targeted Delivery Systems: Conjugating the compound to molecules that specifically bind to receptors on the surface of target cells, such as cancer cells. This can increase the concentration of the drug at the site of action and reduce side effects. researchgate.net

Nanoparticle Formulations: Encapsulating the compound within nanoparticles can improve its solubility, stability, and pharmacokinetic profile. researchgate.net

These advanced delivery strategies could enhance the efficacy and safety of this compound in potential therapeutic applications.

Q & A

Q. Q1. What are the established synthetic routes for 6-bromo-2-(pyridin-3-yl)chroman-4-one, and what key intermediates are involved?

The synthesis typically involves cyclization reactions and regioselective bromination. A common approach uses gold(I)-catalyzed annulation of pyridine-alkynes with chroman-4-one precursors. For example, 3-(pyridin-3-yl)chroman-4-one derivatives can be synthesized via gold(I) catalysis, though bromination at the 6-position may require optimization due to steric and electronic effects of the pyridinyl group . Key intermediates include brominated chromanone precursors and pyridinyl-alkyne substrates.

Q. Q2. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : and NMR can confirm the pyridinyl substitution pattern and bromine position. Coupling constants in aromatic regions help distinguish between ortho/meta/para substitution.

- X-ray crystallography : SHELXL-based refinement (e.g., using SHELX programs) is critical for resolving structural ambiguities, especially for bromine’s heavy-atom effects on bond angles and crystal packing .

- HRMS : High-resolution mass spectrometry validates molecular formula, particularly for bromine’s isotopic signature.

Q. Q3. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

- COX-2 inhibition : Chroman-4-one derivatives are tested via enzymatic inhibition assays using recombinant COX-2 proteins, with IC values compared to reference inhibitors like diclofenac .

- Antiproliferative activity : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) measure cytotoxicity, with SAR studies focusing on bromine’s role in enhancing potency .

Advanced Research Questions

Q. Q4. How can regioselective bromination at the 6-position of the chromanone scaffold be optimized?

Regioselectivity is influenced by directing groups and reaction conditions. For example:

- Electrophilic aromatic substitution : Bromine may favor the 6-position due to electron-donating effects of the pyridinyl group.

- Metal-mediated bromination : Pd-catalyzed methods can improve selectivity but require careful control of ligand systems to avoid over-bromination .

Challenges include competing bromination at the pyridinyl ring, necessitating protective group strategies or post-synthetic modifications.

Q. Q5. How do structural modifications (e.g., bromine substitution) impact the compound’s binding affinity to COX-2?

Bromine’s electron-withdrawing effects may enhance binding via hydrophobic interactions in COX-2’s active site. Computational docking (e.g., AutoDock Vina) can model interactions, while crystallographic data (refined with SHELXL) validates binding modes. For example, 6-bromo derivatives show improved IC values compared to non-brominated analogs in COX-2 inhibition assays .

Q. Q6. How can contradictions in reported biological activity data (e.g., IC50_{50}50 variability) be resolved?

Potential factors include:

- Assay conditions : Variations in enzyme concentration or buffer pH may alter activity. Standardizing protocols (e.g., using recombinant enzymes at fixed concentrations) reduces variability.

- Compound purity : Impurities from incomplete bromination (e.g., di-brominated byproducts) can skew results. HPLC-MS purity checks (>98%) are essential .

- Cell line heterogeneity : MCF-7 subclones may differ in drug metabolism; use authenticated cell lines from repositories like ATCC.

Q. Q7. What computational strategies are used to predict the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), solubility, and CYP450 interactions. The bromine atom may increase logP, enhancing membrane permeability but risking hepatotoxicity.

- Quantum mechanical calculations : DFT studies (e.g., Gaussian) evaluate charge distribution and reactive sites for metabolite prediction .

Methodological Considerations

Q. Q8. How to troubleshoot low yields in the final bromination step?

- Reagent optimization : Use NBS (N-bromosuccinimide) with radical initiators (e.g., AIBN) for controlled bromination.

- Temperature control : Lower temperatures (<0°C) minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) isolates the mono-brominated product from di-substituted impurities .

Q. Q9. What crystallographic challenges arise when resolving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.